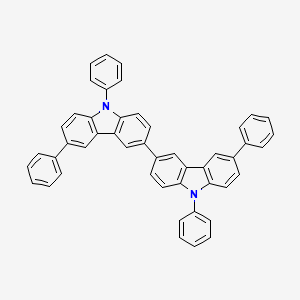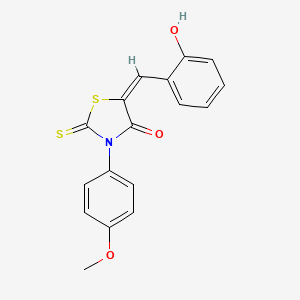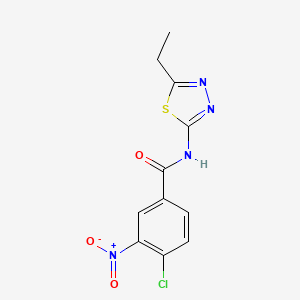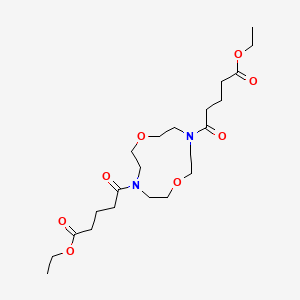
6,6',9,9'-Tetraphenyl-9H,9'H-3,3'-bicarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole is an organic compound with the molecular formula C48H32N2 It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by the presence of four phenyl groups attached to the nitrogen atoms of the carbazole units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole typically involves the following steps:
Formation of Carbazole Units: The initial step involves the synthesis of carbazole units through cyclization reactions of suitable precursors.
Phenylation: The carbazole units are then subjected to phenylation reactions to introduce phenyl groups at the nitrogen atoms. This can be achieved using reagents such as phenylboronic acid and palladium catalysts under Suzuki coupling conditions.
Coupling of Carbazole Units: The final step involves the coupling of two phenylated carbazole units to form the bicarbazole structure. This can be achieved through oxidative coupling reactions using oxidizing agents such as ferric chloride.
Industrial Production Methods
Industrial production of 6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent charge-transport properties.
Photovoltaics: The compound is employed in organic photovoltaic cells as an electron donor material, enhancing the efficiency of light absorption and charge separation.
Sensors: Its photoluminescent properties make it suitable for use in chemical sensors for detecting various analytes.
Biological Studies: The compound’s ability to interact with biological molecules is explored in studies related to drug delivery and bioimaging.
Mecanismo De Acción
The mechanism by which 6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole exerts its effects is primarily through its electronic properties. The compound can participate in charge transfer processes, making it an effective material for electronic and photonic applications. Its interaction with molecular targets involves π-π stacking interactions and hydrogen bonding, which facilitate its incorporation into various devices and systems.
Comparación Con Compuestos Similares
Similar Compounds
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole: Similar structure but with two phenyl groups instead of four.
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Contains bromine atoms instead of phenyl groups.
9,9’-Bicarbazole-3,3’,6,6’-tetracarboxylic acid: Contains carboxylic acid groups.
Uniqueness
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole is unique due to the presence of four phenyl groups, which enhance its electronic properties and make it more suitable for applications in organic electronics and photonics compared to its analogs.
Propiedades
Fórmula molecular |
C48H32N2 |
|---|---|
Peso molecular |
636.8 g/mol |
Nombre IUPAC |
3-(6,9-diphenylcarbazol-3-yl)-6,9-diphenylcarbazole |
InChI |
InChI=1S/C48H32N2/c1-5-13-33(14-6-1)35-21-25-45-41(29-35)43-31-37(23-27-47(43)49(45)39-17-9-3-10-18-39)38-24-28-48-44(32-38)42-30-36(34-15-7-2-8-16-34)22-26-46(42)50(48)40-19-11-4-12-20-40/h1-32H |
Clave InChI |
UKPHFQRFGUFTEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC6=C(C=C5)N(C7=C6C=C(C=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11711640.png)
![4-{[(2E)-3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11711644.png)

![2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11711667.png)
![4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium](/img/structure/B11711670.png)

![2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11711692.png)
![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)

![ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B11711712.png)
![2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B11711717.png)
![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)

